molecular formula C17H21N3O2 B13904370 4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13904370
M. Wt: 299.37 g/mol
InChI Key: LLCOZNIKIPMUFZ-UHFFFAOYSA-N
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Description

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclohexyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitriles and hydrazides. The cyclohexyl(methyl)amino group can be introduced via nucleophilic substitution reactions, and the benzaldehyde group is often added through formylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The 1,2,4-oxadiazole ring is known to interact with biological macromolecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of the 1,2,4-oxadiazole ring and the cyclohexyl(methyl)amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

4-[5-[[cyclohexyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C17H21N3O2/c1-20(15-5-3-2-4-6-15)11-16-18-17(19-22-16)14-9-7-13(12-21)8-10-14/h7-10,12,15H,2-6,11H2,1H3

InChI Key

LLCOZNIKIPMUFZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCCCC3

Origin of Product

United States

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